C-82

Descripción general

Descripción

C-82 es un antagonista específico del complejo CBP/β-catenina. Inhibe la unión entre β-catenina y CBP, mientras que aumenta la unión entre β-catenina y p300. Este compuesto es un potente modulador de la vía de señalización Wnt canónica dependiente de β-catenina, que juega un papel crucial en varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis .

Mecanismo De Acción

C-82 ejerce sus efectos al inhibir específicamente la unión entre β-catenina y CBP, al tiempo que promueve la unión entre β-catenina y p300. Esta modulación de la vía de señalización Wnt canónica dependiente de β-catenina lleva a cambios en la expresión genética y el comportamiento celular. Los objetivos moleculares de this compound incluyen el complejo CBP/β-catenina y el complejo p300/β-catenina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

C-82 se sintetiza a través de una serie de reacciones químicas que comienzan con su forma pre-fármaco, PRI-724. El pre-fármaco se desfosforila in vivo para generar la forma activa, this compound . La ruta sintética implica múltiples pasos, incluida la formación del inhibidor del complejo CBP/β-catenina, seguido de la purificación y caracterización mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de materias primas de alta calidad, entornos de reacción controlados y técnicas de purificación avanzadas para producir this compound con una pureza superior al 99% .

Análisis De Reacciones Químicas

Tipos de reacciones

C-82 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados con actividad biológica alterada, mientras que la reducción puede producir formas reducidas con diferentes propiedades .

Aplicaciones Científicas De Investigación

C-82 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la vía de señalización Wnt canónica dependiente de β-catenina.

Biología: Se investiga su papel en la modulación de procesos celulares como la proliferación y la apoptosis.

Comparación Con Compuestos Similares

C-82 es único en su inhibición específica del complejo CBP/β-catenina. Compuestos similares incluyen:

PRI-724: La forma pre-fármaco de this compound, que se convierte rápidamente en this compound in vivo.

GSK737: Un inhibidor dual de BRD4 BD1 y BD2, con diferentes objetivos moleculares y vías.

This compound destaca por su potente e específica inhibición del complejo CBP/β-catenina, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización Wnt y desarrollar estrategias terapéuticas .

Propiedades

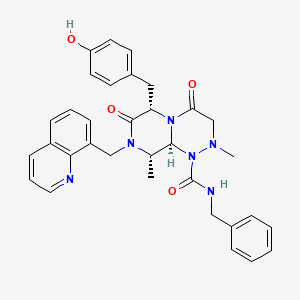

IUPAC Name |

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGHKOORFHZFGO-AZXNYEMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422253-37-9 | |

| Record name | C-82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33SM48G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C-82 exert its antileukemic effects?

A1: this compound disrupts the Wnt/β-catenin signaling pathway by specifically inhibiting the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , , ] This interaction is crucial for the transcriptional activity of β-catenin, which regulates the expression of genes involved in cell proliferation, survival, and self-renewal. [, , , , ] By inhibiting this interaction, this compound suppresses β-catenin-mediated transcription and downstream signaling, leading to antileukemic effects. [, , , , ]

Q2: What are the downstream effects of this compound on AML cells?

A2: this compound treatment has been shown to:

- Suppress cell growth and induce apoptosis: this compound inhibits proliferation and induces programmed cell death in AML cell lines and primary patient samples, including those resistant to standard tyrosine kinase inhibitors (TKIs). [, , , , ]

- Target AML stem and progenitor cells: this compound exhibits potent activity against AML stem and progenitor cells, including the CD34+38- subpopulation, which is considered a crucial target for achieving long-term remission. [, , , , ]

- Overcome stromal protection: The bone marrow microenvironment, particularly mesenchymal stromal cells (MSCs), provides a protective niche for AML cells. This compound disrupts this protective effect, enhancing the sensitivity of AML cells to treatment. [, , , , ]

- Downregulate key β-catenin target genes: this compound reduces the expression of β-catenin target genes involved in cell survival, proliferation, and stemness, such as survivin, CD44, c-Myc, and cyclin D1. [, , , , ]

Q3: What is the role of Rac1 and MCL-1 in the synergistic effects of this compound and BCL-2 inhibitors?

A3: Studies have shown that this compound can synergize with BCL-2 inhibitors, such as ABT-199 (Venetoclax), to induce apoptosis in AML cells. This synergy is mediated in part by the downregulation of Rac1, a downstream effector of Wnt/β-catenin signaling. [] Inhibition of Rac1 by this compound leads to the downregulation of MCL-1, an anti-apoptotic protein that contributes to resistance to BCL-2 inhibitors. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound in AML and do not provide detailed information about its molecular formula, weight, or spectroscopic data.

Q5: What is known about the material compatibility and stability of this compound under various conditions?

A5: The research articles provided do not specifically address the material compatibility or stability of this compound under different conditions. Further research is needed to understand these aspects of the compound.

Q6: Has the efficacy of this compound been demonstrated in preclinical models of AML?

A6: Yes, this compound has shown promising antileukemic activity in various preclinical models:

- In vitro studies: this compound effectively inhibits the growth and survival of AML cell lines, including those with FLT3 mutations and those resistant to TKIs. [, , , , ] It also synergizes with other antileukemic agents, such as TKIs and BCL-2 inhibitors. [, , , , ]

- In vivo studies: In mouse models of AML, treatment with PRI-724, the prodrug of this compound, significantly reduced leukemia burden, improved survival, and impaired leukemia cell engraftment. [, , ]

Q7: Is this compound currently being evaluated in clinical trials for AML?

A7: Yes, PRI-724, the prodrug of this compound, is being investigated in a phase I/II clinical trial (NCT01606579) for patients with advanced myeloid malignancies, including AML. [] The trial is evaluating the safety, pharmacokinetics, and preliminary efficacy of PRI-724 as a single agent and in combination with dasatinib.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)